3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and subsequent substitution reactions. One common synthetic route involves the reaction of 3-chlorophenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with methyl isothiocyanate to form the triazole ring. Finally, the dichlorobenzyl group is introduced through a nucleophilic substitution reaction with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.
Chemical Reactions Analysis
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituent groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their catalytic functions. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole include other triazole derivatives with different substituent groups. Some examples are:
- 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-(3-chlorophenyl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
These compounds share a similar triazole core but differ in the nature and position of the substituent groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-3-2-4-12(17)8-11)20-21-16(22)23-9-10-5-6-13(18)14(19)7-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGQYBGMHMKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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